molecular formula C18H22N2O2 B6897179 Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone

Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone

Cat. No.: B6897179
M. Wt: 298.4 g/mol
InChI Key: AKYIMKWJRKVJRF-UHFFFAOYSA-N
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Description

Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a dihydroindole moiety, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroindole moiety: This can be achieved through the reduction of indole derivatives using reagents such as sodium borohydride or lithium aluminum hydride.

    Cyclopropylation: Introduction of the cyclopropyl group can be done via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Pyrrolidinylation: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Pyrrolidine, alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidinyl derivatives

Scientific Research Applications

Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.

    Cyclopropyl compounds: Cyclopropylamine and cyclopropylcarbinol are examples of compounds with the cyclopropyl group, known for their unique chemical reactivity.

    Pyrrolidinyl compounds: Pyrrolidine and its derivatives are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

Cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

cyclopropyl-[2-(3-methyl-2,3-dihydroindole-1-carbonyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12-11-20(15-6-3-2-5-14(12)15)18(22)16-7-4-10-19(16)17(21)13-8-9-13/h2-3,5-6,12-13,16H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYIMKWJRKVJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)C3CCCN3C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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